1-(2,2-Dimethylcyclopropyl)cyclopropan-1-amine
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Overview
Description
1-(2,2-Dimethylcyclopropyl)cyclopropan-1-amine is an organic compound with the molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol . This compound features a cyclopropane ring substituted with a 2,2-dimethylcyclopropyl group and an amine group. It is primarily used in research and development settings, particularly in the field of pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylcyclopropyl)cyclopropan-1-amine typically involves the reaction of cyclopropylamine with 2,2-dimethylcyclopropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain high-purity samples .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethylcyclopropyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropane ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
1-(2,2-Dimethylcyclopropyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Dimethylcyclopropyl)propan-1-amine: Similar structure but with a propyl group instead of a cyclopropyl group.
Cyclopropylamine: Lacks the 2,2-dimethyl substitution on the cyclopropane ring.
Uniqueness
1-(2,2-Dimethylcyclopropyl)cyclopropan-1-amine is unique due to its dual cyclopropane rings and the presence of a dimethyl substitution, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
1-(2,2-dimethylcyclopropyl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H15N/c1-7(2)5-6(7)8(9)3-4-8/h6H,3-5,9H2,1-2H3 |
InChI Key |
RQVZMNPOEHWSQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C2(CC2)N)C |
Origin of Product |
United States |
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